molecular formula C12H15BO2 B1433225 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol CAS No. 1437052-32-8

6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol

Cat. No.: B1433225
CAS No.: 1437052-32-8
M. Wt: 202.06 g/mol
InChI Key: MMTAZHNMTZHOSA-UHFFFAOYSA-N
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Description

6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol is a spirocyclic compound that features a unique structure combining a benzoxaborole moiety with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a benzoxaborole derivative with a cyclopentanone under acidic or basic conditions, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoxaborole moiety can be reduced to form different boron-containing species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzoxaborole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzoxaborole ring.

Scientific Research Applications

6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects. The spirocyclic structure also contributes to its stability and specificity in binding to targets.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Another spirocyclic compound with a different heterocyclic core.

    Spirooxindole: Features an oxindole moiety and is known for its biological activity.

    Spiropyran: A photochromic compound that can switch between different isomeric forms under light exposure.

Uniqueness

6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol is unique due to its benzoxaborole core, which imparts distinct chemical reactivity and biological activity. The combination of the benzoxaborole and cyclopentane rings creates a rigid, three-dimensional structure that enhances its binding affinity and specificity for molecular targets.

This detailed article provides a comprehensive overview of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-Methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol is a compound belonging to the class of benzoxaboroles, which have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅BO
  • Molecular Weight : 202.06 g/mol
  • Boiling Point : 336.9 ± 52.0 °C
  • Density : 1.14 ± 0.1 g/cm³
  • Acidity (pKa) : 7.62 ± 0.20

The biological activity of benzoxaboroles is largely attributed to their ability to interact with specific biological targets. The unique structure of this compound facilitates interactions with enzymes and proteins involved in various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxaboroles, including this compound. This compound has shown promising results against a range of pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaLow

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of various benzoxaboroles using disk diffusion methods against common bacterial strains. The results indicated that this compound exhibited significant inhibition zones against E. coli and moderate activity against S. aureus. Inhibition zones ranged from 18 mm to 27 mm depending on the concentration used compared to standard antibiotics like gentamicin .

Study 2: Mechanistic Insights

A mechanistic study investigated how benzoxaboroles inhibit bacterial growth through interference with lipid biosynthesis pathways. The compound was found to disrupt membrane integrity and function by targeting specific enzymes involved in fatty acid synthesis . This disruption leads to increased permeability and eventual cell lysis.

Study 3: Antiparasitic Potential

Another research effort explored the antiparasitic activity of benzoxaboroles against Leishmania species. The compound demonstrated notable efficacy in inhibiting the growth of Leishmania donovani in vitro, suggesting potential for further development as an antileishmanial agent .

Properties

IUPAC Name

1-hydroxy-6-methylspiro[2,1-benzoxaborole-3,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO2/c1-9-4-5-10-11(8-9)13(14)15-12(10)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTAZHNMTZHOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)C)C3(O1)CCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-(1-(methoxymethoxy)cyclopentyl)-4-methylbenzene (2.2 g, 714 mmol) in THF (40 mL) at −78° C. was added n-BuLi (7.5 mL, 18.5 mmol) dropwise. The mixture was stirred at −78° C. for additional 1 h and then triisopropyl borate (2.8 g, 14.8 mmol) in 10 mL of THF was added below −70° C. The resulting mixture was kept stirring at −78° C. for 30 min and allowed to warm to rt and stirred overnight. Then it was quenched with aqueous NH4Cl and extracted with ethyl acetate. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified on column chromatography to provide the product (1.2 g, yield 81%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol

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